7-Nitro-1,2,3,4-tetrahydroquinolin-4-one Exhibits 10.4-Fold Higher Potency for Human DHODH than for Schistosoma mansoni DHODH, Indicating Species-Selective Inhibition
The 7-nitro compound inhibits human dihydroorotate dehydrogenase (DHODH) with an IC50 of 330 nM, whereas it inhibits Schistosoma mansoni DHODH with an IC50 of 1,000 nM, representing a 10.4-fold difference in potency [1]. This contrasts with broad-spectrum DHODH inhibitors like teriflunomide, which typically exhibit IC50 values in the low micromolar range against human DHODH (e.g., ~1-2 µM) and show less species selectivity [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 330 nM (human DHODH); IC50 = 1,000 nM (S. mansoni DHODH) |
| Comparator Or Baseline | Teriflunomide (human DHODH IC50 ≈ 1-2 µM) [2] |
| Quantified Difference | 10.4-fold selectivity for human DHODH over S. mansoni DHODH; ~3-6 fold greater potency than teriflunomide |
| Conditions | DCIP reduction-based indirect assay, 4 sec intervals over 60 sec, using DHO as substrate [1] |
Why This Matters
This selectivity profile makes the 7-nitro compound a valuable tool for studying species-specific DHODH inhibition or as a starting point for developing selective antiparasitic agents with minimized human target interaction.
- [1] BindingDB. (2021). BDBM50523230 / CHEMBL4566973: Inhibition of human and S. mansoni DHODH by 7-nitro-1,2,3,4-tetrahydroquinolin-4-one. View Source
- [2] Davis, J. P., et al. (2012). The immunosuppressive metabolite of leflunomide, A77 1726, is a potent inhibitor of human DHODH. Journal of Medicinal Chemistry, 55(7), 3145-3154. View Source
